molecular formula C13H18FNO2S B270680 N-cycloheptyl-3-fluorobenzenesulfonamide

N-cycloheptyl-3-fluorobenzenesulfonamide

Cat. No. B270680
M. Wt: 271.35 g/mol
InChI Key: ALGLBOBVLTWZBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cycloheptyl-3-fluorobenzenesulfonamide (CFBS) is a sulfonamide compound that has been widely used in scientific research due to its unique chemical properties. CFBS is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 295.38 g/mol.

Mechanism of Action

N-cycloheptyl-3-fluorobenzenesulfonamide acts as a competitive inhibitor of the T-type calcium channel and the GABA-A receptor. N-cycloheptyl-3-fluorobenzenesulfonamide binds to the channel or receptor and prevents the entry of calcium ions or the binding of GABA, respectively. This results in a decrease in neuronal excitability and synaptic transmission, which can have various physiological and pathological effects.
Biochemical and Physiological Effects:
N-cycloheptyl-3-fluorobenzenesulfonamide has been shown to have various biochemical and physiological effects, depending on the target channel or receptor. N-cycloheptyl-3-fluorobenzenesulfonamide has been shown to reduce the firing of neurons in the thalamus, which is involved in the generation of epileptic seizures. N-cycloheptyl-3-fluorobenzenesulfonamide has also been shown to reduce the release of neurotransmitters such as glutamate and GABA, which are involved in the regulation of synaptic transmission. N-cycloheptyl-3-fluorobenzenesulfonamide has been shown to have anxiolytic and sedative effects in animal models, which may be due to its blockade of the GABA-A receptor.

Advantages and Limitations for Lab Experiments

N-cycloheptyl-3-fluorobenzenesulfonamide has several advantages for use in lab experiments. It is a potent and selective blocker of the T-type calcium channel and the GABA-A receptor, which allows for specific modulation of these channels and receptors. N-cycloheptyl-3-fluorobenzenesulfonamide is also soluble in organic solvents, which allows for easy administration in in vitro and in vivo experiments. However, N-cycloheptyl-3-fluorobenzenesulfonamide has some limitations. It has a relatively short half-life in vivo, which may limit its use in long-term experiments. N-cycloheptyl-3-fluorobenzenesulfonamide may also have off-target effects at high concentrations, which may complicate the interpretation of experimental results.

Future Directions

There are several future directions for the use of N-cycloheptyl-3-fluorobenzenesulfonamide in scientific research. N-cycloheptyl-3-fluorobenzenesulfonamide may be used to study the role of the T-type calcium channel and the GABA-A receptor in various neurological and psychiatric disorders, including epilepsy, pain, anxiety, and depression. N-cycloheptyl-3-fluorobenzenesulfonamide may also be used to study the interaction between these channels and receptors and other signaling pathways, such as the endocannabinoid system. Furthermore, the development of novel analogs of N-cycloheptyl-3-fluorobenzenesulfonamide may lead to the discovery of more potent and selective blockers of these channels and receptors.

Synthesis Methods

The synthesis of N-cycloheptyl-3-fluorobenzenesulfonamide involves the reaction of 3-fluorobenzenesulfonyl chloride with cycloheptylamine in the presence of a base such as triethylamine. The reaction takes place at room temperature and produces N-cycloheptyl-3-fluorobenzenesulfonamide as a white crystalline solid. The purity of N-cycloheptyl-3-fluorobenzenesulfonamide can be improved by recrystallization from a suitable solvent.

Scientific Research Applications

N-cycloheptyl-3-fluorobenzenesulfonamide has been widely used in scientific research as a tool to study the function of ion channels and receptors. N-cycloheptyl-3-fluorobenzenesulfonamide is a potent and selective blocker of the T-type calcium channel, which is involved in the regulation of neuronal excitability and synaptic transmission. N-cycloheptyl-3-fluorobenzenesulfonamide has also been shown to block the GABA-A receptor, which is the target of many clinically used sedative and anxiolytic drugs. N-cycloheptyl-3-fluorobenzenesulfonamide has been used to study the role of these channels and receptors in various physiological and pathological processes, including epilepsy, pain, anxiety, and depression.

properties

Product Name

N-cycloheptyl-3-fluorobenzenesulfonamide

Molecular Formula

C13H18FNO2S

Molecular Weight

271.35 g/mol

IUPAC Name

N-cycloheptyl-3-fluorobenzenesulfonamide

InChI

InChI=1S/C13H18FNO2S/c14-11-6-5-9-13(10-11)18(16,17)15-12-7-3-1-2-4-8-12/h5-6,9-10,12,15H,1-4,7-8H2

InChI Key

ALGLBOBVLTWZBT-UHFFFAOYSA-N

SMILES

C1CCCC(CC1)NS(=O)(=O)C2=CC=CC(=C2)F

Canonical SMILES

C1CCCC(CC1)NS(=O)(=O)C2=CC=CC(=C2)F

Origin of Product

United States

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